L-Glutamine-2,3,3,4,4-d5 contains five deuterium atoms (d) replacing hydrogen (H) atoms at specific positions within the molecule. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus, making it one unit heavier than hydrogen. This specific incorporation of deuterium atoms allows scientists to distinguish the isotopically labeled L-Glutamine-2,3,3,4,4-d5 from its unlabeled counterpart, L-glutamine, using a technique called mass spectrometry .
Mass spectrometry separates molecules based on their mass-to-charge ratio. By replacing hydrogen with deuterium, the mass of L-Glutamine-2,3,3,4,4-d5 increases slightly compared to L-glutamine. This mass difference allows researchers to easily track and measure L-Glutamine-2,3,3,4,4-d5 in complex biological samples.
Metabolomics is the study of small molecules, or metabolites, within a cell, tissue, or organism. L-Glutamine-2,3,3,4,4-d5 serves as a valuable tool in metabolomic studies to investigate glutamine metabolism. Researchers can use L-Glutamine-2,3,3,4,4-d5 to trace the pathway of glutamine through cellular processes. By feeding cells or organisms L-Glutamine-2,3,3,4,4-d5 and then analyzing cellular components using mass spectrometry, scientists can identify downstream metabolites containing the deuterium label. This approach provides insights into how glutamine is utilized within a system .
L-Glutamine-2,3,3,4,4-d5 is a deuterated form of the amino acid L-glutamine, which is a non-essential amino acid crucial for various biological processes. The compound is characterized by the presence of five deuterium atoms, which replace hydrogen atoms in specific positions of the glutamine molecule. This isotopic labeling allows for enhanced tracking and quantification in biochemical studies. The chemical formula of L-Glutamine-2,3,3,4,4-d5 is C5H8N2O2, with a molecular weight of approximately 132.14 g/mol when accounting for the deuterium substitution .
These reactions are significant for understanding metabolic pathways and the role of L-glutamine in cellular processes .
L-Glutamine plays a vital role in numerous biological functions:
The deuterated form enhances its utility in metabolic studies by providing clearer insights into metabolic pathways through techniques like mass spectrometry .
The synthesis of L-Glutamine-2,3,3,4,4-d5 can be achieved through several methods:
These methods ensure high purity and isotopic labeling necessary for research applications .
L-Glutamine-2,3,3,4,4-d5 has several applications in research and industry:
These applications highlight its importance in both basic and applied scientific research .
Interaction studies involving L-Glutamine-2,3,3,4,4-d5 focus on its role within various biochemical pathways:
These interactions are critical for understanding its biological significance and therapeutic potential .
Several compounds share structural similarities with L-Glutamine-2,3,3,4,4-d5. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Glutamine | C5H10N2O2 | Non-deuterated form; widely used in nutrition |
| L-Glutamic Acid | C5H9NO4 | An acidic counterpart; involved in neurotransmission |
| N-Acetyl-L-Glutamine | C7H12N2O3 | Acetylated form; enhances solubility |
| L-Alanine | C3H7NO2 | Simpler structure; involved in protein synthesis |
L-Glutamine-2,3,3,4,4-d5 stands out due to its isotopic labeling which allows for precise tracking in metabolic studies compared to its non-labeled counterparts .
This detailed overview underscores the significance of L-Glutamine-2,3,3,4,4-d5 within biochemical research and its applications across various scientific fields.
The conceptual foundation for stable isotope tracers was laid in the early 20th century with the discovery of isotopes by Frederick Soddy and Francis Aston. The first biological application occurred in 1935 when Rudolf Schoenheimer used deuterium-labeled fatty acids to track lipid metabolism, revolutionizing the understanding of dynamic biochemical processes. By the 1980s, advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) enabled precise detection of isotopic enrichment, propelling tracers like L-Glutamine-2,3,3,4,4-d5 into mainstream research.
Modern applications of L-Glutamine-2,3,3,4,4-d5 rely on tandem techniques:
The synthesis of L-glutamine-2,3,3,4,4-d5 requires precise deuteration at specific carbon positions while preserving the stereochemical integrity of the molecule. Two primary approaches dominate current methodologies:
De Novo Synthesis from Deuterated Precursors:
This method involves constructing the glutamine backbone using deuterium-enriched starting materials. For example, asymmetric synthesis techniques employing chiral nickel(II) complexes enable the incorporation of deuterium at the α-carbon (C2) with up to 99% isotopic purity [4]. Dynamic kinetic resolution of racemic intermediates ensures enantiomeric purity, critical for maintaining biological activity [4].
Enzymatic H/D Exchange:
Recent advances leverage pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases, to catalyze site-selective hydrogen-deuterium exchange. The DsaD-DsaE enzyme system, for instance, facilitates simultaneous deuteration at Cα (C2) and Cβ (C3 and C4) positions in aqueous deuterium oxide (D₂O) [5] [6]. This approach avoids the need for protecting groups and operates under mild conditions, achieving 88–99% deuterium incorporation at targeted sites [6].
A comparative analysis of these methods is provided in Table 1.
Table 1: Comparison of Deuteration Strategies
| Method | Deuteration Sites | Isotopic Purity | Stereochemical Control |
|---|---|---|---|
| De Novo Synthesis [4] | C2 (α-carbon) | ≤99% | High |
| Enzymatic H/D [5] [6] | C2, C3, C4 | 88–99% | Moderate |
The choice between selective and uniform deuteration hinges on the intended application:
Selective Deuteration:
Selective labeling targets specific carbon positions to minimize isotopic dilution in metabolic studies. For L-glutamine-2,3,3,4,4-d5, this involves:
Uniform Deuteration:
This approach maximizes deuterium content across the molecule but risks altering its physicochemical properties. Industrial methods often use deuterated glutamate analogs as precursors, followed by amidation reactions to introduce the amine group [2].
Scaling up L-glutamine-2,3,3,4,4-d5 synthesis presents several hurdles:
Chiral Purity Maintenance:
Ensuring enantiomeric excess (>99% ee) during large-scale enzymatic reactions requires optimized fermentation conditions and continuous monitoring via high-performance liquid chromatography (HPLC) [6].
Deuterium Source Costs:
The reliance on D₂O and deuterated reagents escalates production expenses. Enzymatic methods mitigate this by using D₂O as the sole deuterium source, reducing material costs by ~40% compared to chemical synthesis [5].
Quality Control Protocols:
Industrial producers adhere to stringent standards, including:
Table 2: Key Quality Control Parameters
| Parameter | Method | Acceptance Criterion |
|---|---|---|
| Isotopic Purity | UPLC-MS | ≥98% D-enrichment |
| Enantiomeric Excess | Chiral HPLC | ≥99% ee |
| Chemical Identity | ¹H/²H NMR | Match reference spectra |
Gas chromatography-mass spectrometry analysis of L-Glutamine-2,3,3,4,4-d5 necessitates chemical derivatization to enhance compound volatility and thermal stability. The most widely employed derivatization approach involves a two-step process utilizing methanolic hydrochloric acid followed by acylation with pentafluoropropionic anhydride [2] [3]. This methodology converts the amino acid into its corresponding methyl ester pentafluoropropionate derivative, dramatically improving chromatographic behavior and mass spectrometric ionization efficiency.
The derivatization process begins with esterification using 2 molar hydrochloric acid in methanol at elevated temperatures (80°C for 60 minutes). This reaction converts the carboxylic acid functionality to its corresponding methyl ester while simultaneously protonating the amino groups. Subsequently, the pentafluoropropionic anhydride acylation step (65°C for 30 minutes) introduces electron-capturing groups that enhance detection sensitivity in negative chemical ionization mode [2] [6].
Alternative derivatization strategies include the use of MethElute reagent, which enables rapid in-situ derivatization within the heated gas chromatograph injection port. This approach significantly reduces sample preparation time to approximately 20 seconds while maintaining excellent analytical performance [7]. The heated injection port derivatization occurs at 280°C, providing instantaneous conversion of the amino acid to its volatile derivative suitable for gas chromatographic separation.
Chromatographic separation of L-Glutamine-2,3,3,4,4-d5 derivatives requires careful optimization of column selection and temperature programming. Phenyl-methyl polysiloxane stationary phases (DB-17ms) and methylpolysiloxane phases (DB-5ms) demonstrate excellent separation efficiency for derivatized amino acids [7]. The DB-5ms column provides superior peak shape characteristics for the glutamine derivative, attributed to favorable interactions between the non-polar stationary phase and the perfluorinated derivative.
Temperature programming protocols typically initiate at 150°C with a 2-minute hold, followed by a 10°C/minute ramp to 280°C with a final 5-minute hold. This temperature profile ensures adequate resolution of the glutamine derivative from potential interfering compounds while maintaining reasonable analysis times of 15-20 minutes [7]. Carrier gas flow rates of 1.2 mL/minute helium provide optimal linear velocity for maximum separation efficiency.
The utilization of low thermal mass technology further enhances chromatographic performance by enabling rapid temperature programming and reduced analysis times. This technology allows for heating rates up to 600°C/minute, significantly improving peak shape and resolution compared to conventional gas chromatography systems [7].
Mass spectrometric detection of L-Glutamine-2,3,3,4,4-d5 derivatives employs both electron ionization and chemical ionization modes, depending on analytical requirements. Electron ionization at 70 eV provides characteristic fragmentation patterns useful for structural confirmation, while chemical ionization (methane reagent gas) offers enhanced molecular ion stability for quantitative applications [2] [3].
Selected ion monitoring enhances detection sensitivity by monitoring specific mass-to-charge ratios characteristic of the glutamine derivative. The molecular ion and key fragment ions are monitored simultaneously, providing both quantitative capability and structural confirmation. Typical monitored ions include the molecular ion at m/z 333 and characteristic fragments at m/z 218 and m/z 146 [2].
Detection limits for L-Glutamine-2,3,3,4,4-d5 using gas chromatography-mass spectrometry range from 100-250 ng/mL, with linear dynamic ranges extending from 0.5-100 μg/mL. Precision values typically fall within 1-7% relative standard deviation, demonstrating excellent analytical reproducibility [7].
Quantification of L-Glutamine-2,3,3,4,4-d5 employs reverse isotope dilution methodology, utilizing the unlabeled glutamine as internal standard. This approach compensates for analytical variations during sample preparation and instrumental analysis, ensuring accurate quantification across diverse sample matrices [2] [3]. The isotope dilution calculation accounts for the natural abundance of deuterium and the isotopic purity of the labeled standard.
The quantification algorithm incorporates correction factors for incomplete derivatization and potential interconversion between glutamine and glutamate during sample preparation. Quality control measures include monitoring the glutamine-to-glutamate ratio throughout the analytical sequence, ensuring sample integrity and method reliability [2] [6].
Liquid chromatography-mass spectrometry analysis of L-Glutamine-2,3,3,4,4-d5 presents unique challenges due to the compound's highly polar nature and poor retention on conventional reversed-phase columns. Hydrophilic interaction liquid chromatography emerges as the preferred separation mode, utilizing polar stationary phases that provide adequate retention and peak shape for polar amino acids [8] [9] [10].
The optimized hydrophilic interaction liquid chromatography separation employs a core-shell ammonium-sulfonic acid modified silica column with gradient elution. The mobile phase system consists of 25 millimolar ammonium formate buffer (pH 3.5) and acetonitrile, with the gradient programmed from 95% acetonitrile to 50% acetonitrile over 15 minutes [9] [10]. This gradient profile ensures adequate retention of glutamine while providing baseline resolution from glutamate and other interfering amino acids.
Alternative chromatographic approaches include ion-pairing reversed-phase chromatography using heptafluorobutyric acid as the ion-pairing reagent. This methodology enables retention of polar amino acids on C18 stationary phases while maintaining compatibility with electrospray ionization mass spectrometry [11]. The ion-pairing approach requires careful optimization of reagent concentration and pH to achieve optimal retention and peak shape.
Electrospray ionization represents the preferred ionization technique for L-Glutamine-2,3,3,4,4-d5 analysis, providing efficient ionization of the polar amino acid in positive ion mode. The optimized electrospray parameters include capillary voltage of 3500 V, desolvation temperature of 350°C, and cone voltage optimization for maximum sensitivity [8] [9].
Multiple reaction monitoring provides exceptional selectivity and sensitivity for glutamine quantification. The precursor ion at m/z 152 (corresponding to [M+H]+ for the deuterated compound) fragments to produce characteristic product ions at m/z 135 and m/z 118. These transitions enable specific detection of L-Glutamine-2,3,3,4,4-d5 in complex biological matrices [9] [10].
Detection limits for liquid chromatography-mass spectrometry analysis range from 0.63-3.15 ng/mL, representing significant improvements over gas chromatography methods. The linear dynamic range extends from 0.63-200 μM, with precision values typically below 12% relative standard deviation [10].
Sample preparation for liquid chromatography-mass spectrometry analysis requires minimal manipulation compared to gas chromatography methods. Protein precipitation using acetonitrile or methanol effectively removes interfering proteins while preserving amino acid integrity. The typical protocol involves adding three volumes of cold acetonitrile to one volume of plasma or serum, followed by vortex mixing and centrifugation [9] [10].
Solid phase extraction provides additional sample cleanup when required, particularly for complex biological matrices. C18 or hydrophilic-lipophilic balance cartridges effectively remove lipids and other hydrophobic interferences while retaining polar amino acids. The extraction protocol includes cartridge conditioning with methanol and water, sample loading, washing with 5% methanol, and elution with 50% methanol [9].
Internal standard addition occurs immediately upon sample collection to ensure accurate quantification and correction for analytical variations. The deuterated standard is typically added at concentrations of 2-10 μM, providing adequate signal intensity for quantification while avoiding isotope effects [9] [10].
Method validation for L-Glutamine-2,3,3,4,4-d5 analysis follows International Conference on Harmonisation guidelines, encompassing linearity, precision, accuracy, specificity, and stability assessments. Linearity evaluations demonstrate correlation coefficients exceeding 0.999 across the analytical range, confirming excellent method performance [8] [9].
Precision assessments include both intra-day and inter-day evaluations, with relative standard deviations typically below 10% for all concentration levels. Accuracy determinations show recoveries within 85-115% of theoretical values, demonstrating method reliability across diverse sample types [10].
Specificity evaluations confirm the absence of interfering peaks at retention times corresponding to glutamine and its deuterated analog. Stability assessments demonstrate compound stability under various storage conditions, with less than 10% degradation observed after 24 hours at 4°C [9] [10].
Deuterium metabolic imaging represents a revolutionary approach to real-time metabolic monitoring, leveraging the unique magnetic resonance properties of deuterium nuclei. The technique exploits the extremely low natural abundance of deuterium (0.0115%) in biological systems, enabling detection of exogenously administered deuterated substrates against minimal background interference [4] [5] [12].
The magnetic resonance characteristics of deuterium provide several analytical advantages over conventional metabolic imaging approaches. Deuterium possesses a gyromagnetic ratio approximately 6.5 times lower than proton, resulting in resonance frequencies of 92.1 MHz at 9.4 Tesla field strength. Despite this lower sensitivity, the short T1 relaxation times (typically 100-500 milliseconds) enable rapid pulse repetition and efficient signal averaging [4] [13].
The chemical shift dispersion for deuterated metabolites spans approximately 8 parts per million, providing adequate resolution for simultaneous detection of multiple metabolic products. L-Glutamine-2,3,3,4,4-d5 and its metabolic products exhibit characteristic chemical shifts: glucose (~3.8 ppm), glutamine/glutamate (~2.3-2.5 ppm), and lactate (~1.3 ppm) [5] [12].
Deuterium metabolic imaging implementation requires specialized radiofrequency coils tuned to deuterium resonance frequencies. Dual-tuned proton-deuterium coils enable simultaneous anatomical imaging and metabolic spectroscopy, providing spatial localization for metabolic measurements [5] [12]. The coil design optimization balances sensitivity requirements with patient comfort and clinical practicality.
Magnetic field homogeneity requirements for deuterium metabolic imaging are less stringent than conventional proton spectroscopy due to the absence of large water signals. Shimming procedures focus on optimizing deuterium signal uniformity across the imaging volume, typically achieving linewidths of 20-40 Hz for in vivo applications [4] [12].
Pulse sequence optimization employs simple pulse-acquire protocols extended with phase-encoding gradients for spatial localization. The absence of water suppression requirements simplifies pulse sequence design while enabling robust metabolic imaging across diverse anatomical regions [5] [12].
L-Glutamine-2,3,3,4,4-d5 administration for deuterium metabolic imaging follows established protocols for stable isotope tracer studies. Oral administration (0.6-0.8 g/kg body weight) dissolved in water provides non-invasive substrate delivery, while intravenous infusion enables precise control of substrate availability [5] [12].
Metabolic conversion of L-Glutamine-2,3,3,4,4-d5 generates deuterated metabolic products detectable by magnetic resonance spectroscopy. The primary metabolic pathways include deamination to glutamate, transamination to other amino acids, and incorporation into the tricarboxylic acid cycle [5] [14]. These metabolic transformations occur on timescales of 30-90 minutes, compatible with magnetic resonance imaging acquisition protocols.
Dynamic metabolic imaging protocols monitor substrate uptake and metabolic conversion in real-time, providing kinetic information about metabolic flux rates. Time-resolved spectroscopic imaging acquisitions (5-10 minute temporal resolution) capture the evolution of metabolic products while maintaining adequate signal-to-noise ratios [5] [12].
Deuterium metabolic imaging applications span diverse clinical areas, with particular emphasis on oncology and neurology. In cancer research, the technique enables visualization of the Warburg effect, demonstrating altered glucose metabolism in tumor tissues compared to normal brain [5] [15]. The method reveals decreased oxidative metabolism (reduced glutamine/glutamate signals) and increased glycolytic activity (elevated lactate signals) characteristic of malignant transformation.
Neurological applications include monitoring of neurotransmitter metabolism and evaluating metabolic dysfunction in neurological disorders. The technique provides insights into glutamine-glutamate cycling between neurons and glial cells, offering potential biomarkers for neurodegenerative diseases [15] [16].
Spatial resolution capabilities range from 8 μL voxels in preclinical applications to 8 cm³ voxels in clinical studies, providing adequate resolution for tissue-specific metabolic characterization. The non-invasive nature of the technique enables longitudinal monitoring of metabolic changes during disease progression or therapeutic intervention [5] [12].
Automated sample preparation for L-Glutamine-2,3,3,4,4-d5 analysis incorporates robotic liquid handling systems designed to minimize manual intervention and enhance analytical reproducibility. The Hamilton liquid handling platforms provide precise pipetting accuracy (±1%) and contamination prevention through disposable tip systems [17]. These systems accommodate 96-well plate formats, enabling high-throughput processing of clinical samples.
The automated derivatization protocols for gas chromatography-mass spectrometry analysis include temperature-controlled incubation chambers for precise reaction conditions. The system automatically adds derivatization reagents, controls reaction temperatures (80°C for esterification, 65°C for acylation), and monitors reaction progress through integrated sensors [17]. Evaporation and reconstitution steps utilize automated concentrator systems with programmable temperature and vacuum profiles.
Solid phase extraction automation employs positive pressure manifold systems with computer-controlled solvent delivery. The system automatically conditions extraction cartridges, applies samples, performs washing steps, and elutes analytes into collection plates. Flow rate monitoring and pressure feedback ensure consistent extraction performance across all samples [17].
Automated quality control systems integrate multiple checkpoints throughout the analytical workflow to ensure method performance and data integrity. Internal standard addition occurs immediately upon sample receipt, with gravimetric verification of addition accuracy. The system monitors internal standard responses throughout the analytical sequence, flagging samples with inadequate recovery or response [17].
System suitability testing includes daily calibration curve verification, chromatographic performance monitoring, and mass spectrometric sensitivity assessment. Automated algorithms evaluate peak shape, retention time stability, and calibration curve performance, generating exception reports for deviations from acceptance criteria [18].
Blank sample analysis occurs at predetermined frequencies to monitor system cleanliness and carryover effects. The automated system compares blank responses to established acceptance criteria, initiating cleaning protocols when necessary to maintain analytical performance [17].
Automated data processing employs sophisticated algorithms for peak detection, integration, and quantification. The peak detection algorithms utilize wavelet transforms and machine learning approaches to identify chromatographic peaks while minimizing false positives from noise and baseline artifacts [18]. The systems automatically adjust integration parameters based on peak shape characteristics and signal-to-noise ratios.
Isotope pattern recognition algorithms specifically address the unique challenges of deuterated compound analysis. The software automatically identifies isotope clusters, calculates isotopic ratios, and corrects for natural abundance contributions. Advanced algorithms account for isotope effects on retention times and mass spectrometric responses [18].
Quantification algorithms employ reverse isotope dilution calculations with automatic correction for isotopic impurities and overlapping isotope patterns. The systems calculate analyte concentrations, propagate measurement uncertainties, and generate comprehensive analytical reports with statistical summaries [18].
Comprehensive data management systems integrate analytical results with sample metadata, quality control data, and method performance metrics. The systems employ secure database architectures with audit trails, user authentication, and data integrity verification. Integration with laboratory information management systems enables seamless data transfer and regulatory compliance [18].
Automated reporting systems generate standardized analytical reports with customizable formats for different stakeholders. The reports include analytical results, quality control summaries, method performance metrics, and regulatory compliance documentation. Statistical analysis modules calculate precision, accuracy, and method detection limits from ongoing quality control data [18].
Real-time data visualization provides immediate feedback on analytical performance and system status. Dashboard interfaces display key performance indicators, trend analyses, and exception alerts, enabling rapid response to analytical issues. The systems support remote monitoring capabilities for distributed analytical operations [18].